N-Allylsalicylamide
Overview
Description
N-Allylsalicylamide is a compound with the molecular formula C10H11NO2 . It is also known by other names such as n-allyl-2-hydroxybenzamide, 2-hydroxy-N-prop-2-enylbenzamide, and 2-hydroxy-N-(prop-2-en-1-yl)benzamide .
Molecular Structure Analysis
The molecular weight of N-Allylsalicylamide is 177.20 g/mol . The IUPAC name is 2-hydroxy-N-prop-2-enylbenzamide . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis
N-Allylsalicylamide has several computed properties. It has a molecular weight of 177.20 g/mol, an XLogP3 of 2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 177.078978594 g/mol . It also has a topological polar surface area of 49.3 Ų and a heavy atom count of 13 .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) Analysis
N-Allylsalicylamide can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation . It is also suitable for pharmacokinetics .
Functional Carbohydrates Production
While there isn’t direct information available on the use of N-Allylsalicylamide in functional carbohydrates production, the compound could potentially be involved in enzymatic processes related to the production of functional carbohydrates . Further research would be needed to confirm this potential application.
Proteolytic Enzymes in Molecular Biology
Although the direct involvement of N-Allylsalicylamide in proteolytic enzymes is not explicitly mentioned, proteases are extensively applied enzymes in several sectors of industry and biotechnology . Given the broad range of protease applications, it’s possible that N-Allylsalicylamide could play a role in these processes, particularly in the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, and preparation of samples .
Mechanism of Action
Target of Action
It’s worth noting that salicylanilides, a group to which n-allylsalicylamide belongs, have been identified as having broad antiviral effects, targeting acidified endosomes .
Mode of Action
Salicylanilides, including n-allylsalicylamide, are known to have antiviral effects . They are thought to act as proton carriers, neutralizing acidic endosomes, which are crucial for the entry of certain viruses into host cells .
Biochemical Pathways
Given its potential antiviral properties, it may be inferred that it interferes with viral entry pathways by neutralizing the ph of endosomes .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions .
Result of Action
Based on its potential antiviral properties, it may prevent viral entry into host cells by neutralizing the ph of endosomes, thereby inhibiting viral replication .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-hydroxy-N-prop-2-enylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECWHJOALGVHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151995 | |
Record name | N-Allylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylsalicylamide | |
CAS RN |
118-62-7 | |
Record name | 2-Hydroxy-N-2-propen-1-ylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Allylsalicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Allylsalicylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Allylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-allylsalicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Allylsalicylamide in the synthesis of molecularly imprinted polymers?
A1: N-Allylsalicylamide (AHBA) acts as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs), specifically for indirubin. [] Functional monomers play a crucial role in MIP synthesis by interacting with the target molecule (in this case, indirubin) through various interactions like hydrogen bonding, ionic interactions, or hydrophobic interactions. This interaction leads to the formation of specific recognition sites within the polymer matrix during polymerization. []
Q2: How does the performance of N-Allylsalicylamide as a functional monomer compare to other monomers in indirubin-MIP synthesis?
A2: Research indicates that N-Allylsalicylamide exhibits superior performance compared to other tested functional monomers, including N-1-phenylethyl acrylamide (PEAA) and 1-phenyl-3-methyl-1H-pyrazol-5-yl acrylate (PMPA), for the creation of indirubin-MIPs. [] Specifically, MIPs synthesized using AHBA demonstrated a higher adsorption capacity and a greater imprinting factor for indirubin. [] This suggests that AHBA forms stronger interactions with indirubin during the imprinting process, leading to more selective and efficient binding sites within the polymer.
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